molecular formula C9H17NO3 B2664534 tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate CAS No. 2231664-24-5

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate

Cat. No.: B2664534
CAS No.: 2231664-24-5
M. Wt: 187.239
InChI Key: FVUJIZNXJAXEJU-BQBZGAKWSA-N
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Description

tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate: is an organic compound with the molecular formula C9H17NO3. This compound is characterized by the presence of a tert-butyl group, a hydroxycyclobutyl moiety, and a carbamate functional group. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable hydroxycyclobutyl derivative under controlled conditions. One common method involves the use of tert-butyl carbamate and a hydroxycyclobutyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the carbamate group can act as a reversible inhibitor by forming covalent bonds with nucleophilic residues. These interactions can modulate enzyme activity and affect various biochemical pathways .

Comparison with Similar Compounds

Comparison: tert-Butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate is unique due to the presence of the hydroxy group, which imparts distinct reactivity and interaction capabilities. Compared to its analogs, the hydroxy derivative can participate in hydrogen bonding and undergo specific oxidation and substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-hydroxycyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUJIZNXJAXEJU-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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